2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Description
Properties
IUPAC Name |
2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-7-9(6-14)13-8-4-2-3-5-10(8)15-11(13)12-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPHXUDTMCOVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3SC2=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves the cyclization of 2-aminobenzothiazole with appropriate aldehydes. One common method involves the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions to produce ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate . This intermediate can then be converted to the desired aldehyde through further reactions .
Industrial Production Methods
the use of microwave-assisted synthesis and catalyst-free conditions has been explored to improve the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis.
Mechanism of Action
The mechanism of action of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is crucial for the pathogen’s survival . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the death of the bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Bioactivity
The biological activity of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Bioactivity Comparison
- Electron-withdrawing groups (e.g., nitro at C6) improve kinase inhibition (e.g., BRAFV600E) by facilitating hydrogen bonding with active sites . Aryl substituents at C2 (e.g., methoxyphenyl) may reduce cytotoxicity compared to smaller alkyl groups but require further validation .
Pharmacological Performance
Anticancer Activity
While this compound lacks direct anticancer data, structurally related compounds exhibit potent activity:
- Pyrimidinyl-substituted derivatives : Inhibit Raf kinases (IC₅₀: 2–5 µM) via ATP-binding site competition .
- Dual IGF-IR/EGFR inhibitors : Imidazo[2,1-b]thiazoles with fluorophenyl groups show IC₅₀ values of 0.8–3.2 µM .
Antimicrobial Activity
- The target compound demonstrates antimycobacterial activity against non-tuberculous mycobacteria (MIC: 8–32 µg/mL), comparable to rifampicin .
- Antioxidant derivatives with imidazo[2,1-b]thiazole cores exhibit radical scavenging (EC₅₀: 20–50 µM) via thiol-disulfide exchange mechanisms .
Biological Activity
Overview
2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound featuring fused imidazole and thiazole rings with a benzene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. Its primary target is the enzyme Pantothenate synthetase in Mycobacterium tuberculosis (Mtb), which plays a crucial role in the biosynthesis of pantothenic acid, essential for bacterial growth and survival.
The biological activity of this compound primarily involves the inhibition of Pantothenate synthetase. This inhibition disrupts the pantothenate biosynthesis pathway, leading to significant antibacterial effects against Mtb. The most active derivative, IT10, demonstrated an IC50 value of 2.32 μM against Mtb H37Ra, indicating potent anti-tubercular activity without acute toxicity towards human lung fibroblast cells (MRC-5) at concentrations exceeding 128 μM .
Research Findings
Recent studies have synthesized various derivatives of this compound and evaluated their biological activities. Below are key findings from significant research articles:
Antimycobacterial Activity
- A study designed several imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, revealing that compound IT10 exhibited an IC90 of 7.05 μM and IC50 of 2.32 μM against Mtb H37Ra .
- Another derivative, IT06, displayed an IC50 of 2.03 μM and was selective against Mtb compared to non-tuberculous mycobacteria (NTM) .
Cytotoxicity and Selectivity
The synthesized compounds were evaluated for cytotoxicity against RAW 264.7 macrophage cells and showed varying degrees of toxicity. For instance:
- Compound 5bc showed a MIC of 3.53 μM with a cytotoxicity rate of 33% at a concentration of 50 μM .
- The derivatives generally maintained good selectivity for Mtb over NTM, suggesting potential as targeted anti-tubercular agents.
Case Studies
Several case studies have highlighted the efficacy of these compounds in both in vitro and in vivo settings:
- In Vitro Studies : Compounds were tested using luminescent strains of Mtb, showing effective inhibition at concentrations below 15 μM.
- In Vivo Studies : Efficacy was further validated using Mycobacterium marinum infected zebrafish models where significant reductions in bacterial load were observed .
Comparative Analysis
The following table summarizes the biological activity of selected derivatives compared to the parent compound:
| Compound | IC50 (μM) | MIC (μM) | Cytotoxicity (%) | Target |
|---|---|---|---|---|
| IT10 | 2.32 | 7.05 | <1 | Pantothenate Synthetase |
| IT06 | 2.03 | 15.22 | Not reported | Pantothenate Synthetase |
| 5bc | 0.53 | 3.53 | 33 at 50 μM | Pantothenate Synthetase |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde?
- Friedel-Crafts Acylation : A solvent-free method using Eaton's reagent (P2O5/CH3SO3H) at 80°C yields fused derivatives with 90–96% efficiency. This approach avoids toxic solvents and simplifies purification .
- Multi-Component Reactions : One-pot reactions involving aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene under optimized conditions (e.g., Eaton's reagent) produce high-purity imidazo[2,1-b]thiazoles .
- Ester Hydrolysis : Ethyl 2-methyl-benzo[d]imidazo[2,1-b]thiazole-3-carboxylate can be hydrolyzed to the carboxylic acid using LiOH, followed by functionalization via amide coupling (e.g., HATU/Hünig’s base) .
Q. How is the compound characterized experimentally?
- NMR Spectroscopy : Key structural features include a singlet at δ 2.28 ppm for the methyl group and disappearance of ethoxy protons post-hydrolysis .
- Mass Spectrometry : Molecular ion peaks (e.g., [M + 1] at m/z = 261.2) confirm intermediate structures .
- TLC and Melting Points : Reaction progress is monitored via TLC (silica gel/UV), and melting points are measured using electrothermal apparatuses .
Q. What biological activities are associated with this scaffold?
- Aldose Reductase Inhibition : Hydrazinecarbothioamide derivatives exhibit inhibitory activity, making them candidates for diabetic complications research .
- Antimicrobial and Anticancer Properties : Structural analogs demonstrate broad-spectrum activity against bacterial/fungal pathogens and cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized for Friedel-Crafts acylation?
- Catalyst Screening : Eaton’s reagent outperforms FeCl3, AlCl3, and PPA in solvent-free conditions, achieving 90% yield at 80°C (Table 1, ).
- Temperature and Solvent : Higher temperatures (80°C vs. room temperature) and solvent-free systems enhance cyclization efficiency and reduce side products .
Q. What computational methods are used to predict biological activity?
- DFT and Docking Studies : Density functional theory (DFT) optimizes molecular geometries, while docking simulations predict binding affinities to targets like acetylcholinesterase or microbial enzymes .
- SAR Analysis : Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) are modeled to enhance activity .
Q. How to resolve contradictions in biological activity data across studies?
- Comparative Assays : Standardize protocols (e.g., MIC values for antimicrobial activity) to minimize variability between labs .
- Structural Modifications : Test derivatives with controlled substituent changes (e.g., 4-bromophenyl vs. 4-fluorophenyl) to isolate activity trends .
Q. What strategies enable post-synthetic functionalization of the core scaffold?
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces 1,2,3-triazole moieties, enhancing solubility and bioactivity .
- Aminomethylation : Morpholine-mediated C-3 functionalization under mild conditions expands structural diversity .
Q. Are there eco-friendly alternatives for synthesizing this compound?
- Solvent-Free Methods : Eaton’s reagent-based synthesis eliminates solvent waste and reduces energy consumption .
- Transition Metal-Free Cyclization : Cs2CO3-mediated reactions in DMF at 150°C avoid metal catalysts while maintaining efficiency .
Methodological Recommendations
- Synthesis Optimization : Prioritize solvent-free Friedel-Crafts acylation (Eaton’s reagent) for scalability and purity .
- Activity Validation : Pair in vitro assays (e.g., MIC, IC50) with computational modeling to validate mechanisms .
- Characterization : Use combined NMR/MS analysis to confirm intermediates and final products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
